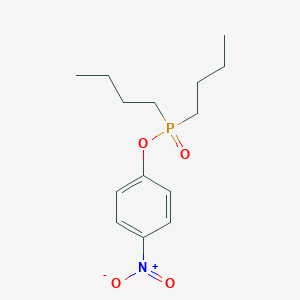
5-Iodocytosine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-Iodocytosine has been explored through different methods. A notable approach involves the use of 5-iodo-2'-deoxyuridine as a precursor, undergoing specific reactions to yield phosphoramidites with protection groups that facilitate the incorporation of 5-Iodocytosine into DNA strands. This method allows for efficient synthesis and clean removal of protecting groups, enabling further studies on DNA modifications (Dai et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of 5-Iodocytosine and its derivatives has revealed the significance of the iodine atom in influencing the nucleobase's properties. For instance, the crystal structure of modified cytosines shows that specific group substitutions, such as the iodine atom, can affect the base's ability to form hydrogen bonds, thus impacting its pairing and overall structural dynamics within DNA (Münzel et al., 2011).
Chemical Reactions and Properties
5-Iodocytosine participates in various chemical reactions, including palladium-catalyzed functionalizations which are pivotal for synthesizing DNA strands with specific modifications. These reactions are crucial for studying the biological implications of modified nucleobases in genetic material (Münzel et al., 2010).
Physical Properties Analysis
The physical properties of 5-Iodocytosine, such as solubility, melting point, and stability, are influenced by the presence of the iodine atom. These properties are critical for its application in various experimental and analytical procedures, ensuring the compound's suitability for studies in nucleic acid modifications and interactions (Hudson et al., 2005).
Chemical Properties Analysis
The chemical properties of 5-Iodocytosine, including reactivity and potential for further modifications, are central to its utility in research. The iodine modification allows for subsequent chemical reactions that can introduce additional functional groups or labels, enabling detailed studies on DNA methylation, epigenetic modifications, and gene expression regulation (Bachman et al., 2014).
Aplicaciones Científicas De Investigación
5-Iodocytosine demonstrated toxic effects in mice at dosages where other similar compounds did not. This toxicity could be mitigated by co-administration of 5-methylcytosine. The study also discussed the metabolic fate of 5-iodocytosine, highlighting differences with 5-iodouracil and proposing catabolism schemes (Bakhle, Creasey, Sartorelli, & Prusoff, 1964).
5-Iodocytosine has been found effective for high-yield photocrosslinking in RNA to its associated protein. This offers a significant improvement over 5-bromouracil, especially in crosslinking yields, and is selective for aromatic amino acid residues (Meisenheimer, Meisenheimer, Willis, & Koch, 1996).
5-Iodocytosine has been used in the synthesis of 5-hydroxymethyl-2'-deoxycytidine phosphoramidites, an important DNA base modification in mammalian genomic DNA. These phosphoramidites enable efficient incorporation into DNA and have implications for epigenetic research (Dai, Song, Pan, & He, 2011).
5-Iodocytosine has been employed in a tandem reaction to synthesize fluorescent bicyclic nucleobase pyrrolcytosine, which has potential applications in SNP analysis (Hudson, Dambenieks, & Viirre, 2005).
Incorporation of 5-iodocytosine into DNA of Herpes Simplex Virus-infected cells has been demonstrated, suggesting its potential use in studying viral replication and possibly as an antiviral agent (Fox, Dobersen, & Greer, 1983).
Safety And Hazards
Propiedades
IUPAC Name |
6-amino-5-iodo-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVWJVAMULFOMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149947 | |
| Record name | 5-Iodocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodocytosine | |
CAS RN |
1122-44-7 | |
| Record name | 6-Amino-5-iodo-2(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodocytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Iodocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-5-iodo-1,2-dihydropyrimidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















